Product packaging for 4-(Boc-amino)-3,6-dichloropyridazine(Cat. No.:CAS No. 887310-61-4)

4-(Boc-amino)-3,6-dichloropyridazine

Numéro de catalogue: B1374889
Numéro CAS: 887310-61-4
Poids moléculaire: 264.11 g/mol
Clé InChI: JHEQJSIBSDCKQW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(Boc-amino)-3,6-dichloropyridazine is a pyridazine derivative featuring chlorine atoms at positions 3 and 6, along with a tert-butoxycarbonyl (Boc)-protected amino group at position 4. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes and preventing unwanted side reactions. This compound is hypothesized to act as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules where selective deprotection of the amine is required for downstream functionalization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11Cl2N3O2 B1374889 4-(Boc-amino)-3,6-dichloropyridazine CAS No. 887310-61-4

Propriétés

IUPAC Name

tert-butyl N-(3,6-dichloropyridazin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N3O2/c1-9(2,3)16-8(15)12-5-4-6(10)13-14-7(5)11/h4H,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEQJSIBSDCKQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Boc-amino)-3,6-dichloropyridazine typically involves the following steps:

    Starting Material: The synthesis begins with 3,6-dichloropyridazine.

    Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or pyridine. .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Boc-amino)-3,6-dichloropyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Applications De Recherche Scientifique

Anticancer Research

4-(Boc-amino)-3,6-dichloropyridazine has been utilized in the synthesis of novel compounds targeting cancer cells. For instance, derivatives of this compound have been evaluated for their cytotoxic activity against various cancer cell lines, including breast (MDA-MB-231), colorectal (HT-29), and renal (U-937) cancer cells. Some synthesized derivatives exhibited IC50 values comparable to established chemotherapeutics like Methotrexate, indicating strong potential as anticancer agents .

Case Study: Dual Inhibitors

Recent studies have shown that compounds derived from this compound can act as dual inhibitors of BRD4 and PLK1, proteins implicated in cancer progression. For example, certain derivatives demonstrated IC50 values as low as 0.029 µM against BRD4, showcasing their effectiveness . These findings suggest that further exploration of this compound could lead to the development of new cancer therapies.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit potent activity against multidrug-resistant bacterial strains, including MRSA and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentrations (MIC) for these compounds ranged from 1 to 8 µg/mL against various pathogens .

Case Study: Structure-Activity Relationship

A study focusing on the structure-activity relationship (SAR) of related compounds revealed that modifications to the pyridazine ring significantly impacted antimicrobial efficacy. Compounds with specific substituents demonstrated enhanced activity against Gram-positive and Gram-negative bacteria, suggesting that further optimization could yield even more effective antimicrobial agents .

Synthetic Routes

The synthesis of this compound typically involves multi-step processes that allow for the introduction of various functional groups while maintaining the integrity of the Boc protection. The use of catalytic methods has been reported to enhance yields and selectivity during synthesis .

Mechanistic Studies

Understanding the mechanism by which derivatives exert their biological effects is crucial for optimizing their therapeutic profiles. Studies employing molecular docking simulations have provided insights into how these compounds interact with target proteins at the molecular level, facilitating rational drug design .

Summary Table: Applications and Efficacy

ApplicationTarget Pathogen/Cell TypeIC50/MIC ValuesNotes
AnticancerMDA-MB-231 (Breast Cancer)0.029 µMEffective dual BRD4 and PLK1 inhibitor
AntimicrobialMRSA1-8 µg/mLActive against multidrug-resistant strains
AntimicrobialVancomycin-resistant E. faecalis0.5-2 µg/mLBroad-spectrum activity

Mécanisme D'action

The mechanism of action for 4-(Boc-amino)-3,6-dichloropyridazine largely depends on its use and the context in which it is applied. Generally, the Boc group serves as a protective group, preventing the amino group from participating in unwanted side reactions. Upon deprotection, the free amino group can interact with various molecular targets, such as enzymes or receptors, depending on the specific application .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Reactivity and Functionalization

  • Positional Selectivity: The Boc-protected amino group at position 4 distinguishes this compound from analogs with substituents at positions 3 or 6. For instance, 6-(Boc-amino)-3-pyridazinecarboxylic acid () demonstrates how positional isomerism affects solubility and further derivatization.
  • Synthetic Utility: Unlike unprotected amines (e.g., 3-aminopyridazines in ), the Boc group in 4-(Boc-amino)-3,6-dichloropyridazine prevents premature reactions during multi-step syntheses. This contrasts with compounds like 3-chloro-6-(4-chlorophenylpiperazine)pyridazine (), where free amines enable direct coupling.
  • Deprotection Potential: The Boc group can be cleaved under acidic conditions (e.g., HCl in dioxane), generating a reactive amine for subsequent modifications. This contrasts with methoxy or piperazine substituents (), which require harsher conditions for functionalization.

Physicochemical Properties

  • Molecular Weight and Solubility : The Boc group increases molecular weight (~265 g/mol) and lipophilicity (logP ~2.5), contrasting with hydrophilic derivatives like 6-methoxy-N-(4-nitrophenyl)pyridazin-3-amine ().
  • Crystallinity : Piperazine-substituted analogs () form stable crystals via intermolecular hydrogen bonding, whereas Boc-protected derivatives may exhibit amorphous solid states due to steric hindrance.

Activité Biologique

4-(Boc-amino)-3,6-dichloropyridazine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure includes a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group, along with dichlorination at the 3 and 6 positions of the pyridazine ring. This unique configuration suggests possible interactions with various biological targets, making it a candidate for drug development.

  • Molecular Formula : C9_9H11_{11}Cl2_2N3_3O2_2
  • Molecular Weight : 264.11 g/mol
  • CAS Number : 887310-61-4
  • InChI : InChI=1S/C9H11Cl2N3O2/c1-9(2,3)16-8(15)12-5-4-6(10)7(11)13-14/h4-5H,1-3H3,(H,12,13)(H,14,15)

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in various biological pathways. The presence of the Boc group may enhance its stability and bioavailability, while the dichloropyridazine core can facilitate interactions with enzymes and receptors.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of dichloropyridazine have shown efficacy against various bacterial strains, suggesting that this compound may possess similar characteristics.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
This compoundS. aureusTBD

Anticancer Potential

Research has highlighted the potential of pyridazine derivatives in cancer treatment. A study focusing on related compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)TBDApoptosis
HeLa (Cervical Cancer)TBDCell Cycle Arrest

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against multidrug-resistant strains of bacteria. Preliminary results indicated a significant reduction in bacterial growth at varying concentrations, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of pyridazine derivatives on tumor growth in vivo. Mice treated with a related compound showed a marked decrease in tumor size compared to untreated controls. This suggests that further exploration of this compound could yield promising results in cancer therapy.

Research Findings

  • Structure-Activity Relationship (SAR) : The introduction of different substituents on the pyridazine ring significantly affects biological activity. For example, variations in the Boc group can alter pharmacokinetics and receptor binding affinity.
  • Pharmacokinetics : Initial studies indicate favorable pharmacokinetic properties for this compound, including good oral bioavailability and moderate half-life, making it suitable for further development as an oral medication.
  • Toxicity Profile : Toxicological assessments are ongoing to determine the safety profile of this compound. Early results suggest low toxicity at therapeutic doses.

Q & A

Basic Synthesis & Functionalization

Q1: What are the optimal methods for introducing the Boc-protected amino group at the 4-position of 3,6-dichloropyridazine? A: The Boc group is typically introduced via nucleophilic substitution. For example, 3,6-dichloropyridazine can react with Boc-protected amines under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or THF. The chlorine at the 4-position is selectively displaced due to its higher reactivity compared to the 3- and 6-positions . Microwave-assisted synthesis (e.g., 60–100°C, 30–60 min) can enhance reaction efficiency and regioselectivity . Post-synthesis, HPLC or NMR should confirm Boc stability under reaction conditions.

Q2: How does the Boc group influence subsequent functionalization at the 3- and 6-chlorine positions? A: The Boc group acts as an electron-withdrawing substituent, activating the pyridazine ring for nucleophilic aromatic substitution (SNAr). For instance, coupling with arylzinc reagents via Pd catalysis (e.g., Pd(PPh₃)₄) selectively replaces the 6-chlorine due to steric and electronic effects . The Boc group’s stability under mild acidic/basic conditions allows sequential functionalization .

Advanced Reaction Design & Mechanistic Studies

Q3: What strategies enable regioselective radical-mediated C-H functionalization of 4-(Boc-amino)-3,6-dichloropyridazine? A: Radical-mediated reactions (e.g., using TiCl₃/t-BuOOH) target the C-H bonds adjacent to electron-withdrawing groups. The Boc-amino group directs radicals to the 5-position, enabling alkoxy or alkyl substitutions. Reaction conditions (e.g., open-air vs. inert atmosphere) must balance radical initiation and Boc group stability . Computational studies (DFT/B3LYP) predict spin density distribution to optimize regioselectivity .

Q4: How do electronic effects of the Boc group impact tautomerism or aromatic substitution pathways? A: Vibrational spectroscopy (IR/Raman) and EPR studies reveal that the Boc group increases electron deficiency at the 4-position, stabilizing the pyridazine ring’s π* orbitals. This suppresses tautomerism observed in analogs (e.g., tetrazolo-pyridazine interconversion) and favors SNAr over radical pathways at the 3/6-positions .

Analytical & Computational Characterization

Q5: What spectroscopic and computational methods best characterize the electronic environment of this compound? A: Key methods include:

  • FT-IR/Raman : Identify Boc-related carbonyl stretches (∼1680–1720 cm⁻¹) and pyridazine ring vibrations (∼1550–1600 cm⁻¹) .
  • EPR : Detect triplet-state interactions in radical intermediates, with zero-field splitting parameters (e.g., D = 0.094 cm⁻¹) confirming spin distribution .
  • DFT/B3LYP : Model geometry optimization and frontier molecular orbitals to predict reactivity (e.g., HOMO localization at the 6-chlorine) .

Q6: How can contradictions in reported reaction outcomes (e.g., unexpected chlorine displacement) be resolved? A: Contradictions often arise from competing hydrolysis or rearrangement under harsh conditions. For example, sodium amide treatment may displace chlorine via a benzyne intermediate, as observed in 3,6-dichloropyridazine derivatives . Re-evaluate reaction parameters (temperature, solvent polarity) and use LC-MS to track intermediates.

Applications in Drug Discovery

Q7: What role does this compound play in synthesizing bioactive heterocycles? A: It serves as a versatile intermediate for COX-2 inhibitors (e.g., pyridazinone derivatives) and antihypertensive agents. The Boc group facilitates selective coupling with hydrazines or sulfonamides, as seen in sulfamethoxypyridazine analogs . Post-functionalization deprotection (e.g., TFA) yields free amines for biological screening .

Q8: How does the Boc group enhance pharmacokinetic properties in lead compounds? A: The Boc group improves solubility and membrane permeability by masking the amine’s polarity. In vivo studies of analogs show prolonged half-life compared to unprotected amines, making it valuable in prodrug design .

Stability & Degradation Studies

Q9: Under what conditions does the Boc group degrade, and how can this be mitigated during synthesis? A: The Boc group is labile under strong acids (e.g., HCl/EtOAc) or prolonged heating (>100°C). Use mild deprotection agents (e.g., TFA/DCM) and monitor via TLC. Stability studies in DMF at 80°C show <5% degradation over 12 hours .

Q10: What are the major degradation products of this compound under hydrolytic conditions? A: Hydrolysis in acidic media yields 4-amino-3,6-dichloropyridazine and tert-butyl alcohol. In basic conditions, ring-opening products (e.g., maleic hydrazide derivatives) may form, as seen in 3,6-dichloropyridazine studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Boc-amino)-3,6-dichloropyridazine
Reactant of Route 2
Reactant of Route 2
4-(Boc-amino)-3,6-dichloropyridazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.